molecular formula C16H24N2O5 B3293452 (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid CAS No. 885276-61-9

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid

Cat. No.: B3293452
CAS No.: 885276-61-9
M. Wt: 324.37 g/mol
InChI Key: PQGTXKSAXBQQSL-UHFFFAOYSA-N
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Description

(3-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (CAS: 885276-12-0) is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a furan-2-yl-acetic acid moiety at the 1-position. Its molecular formula is C₁₄H₂₀N₂O₅, with a molecular weight of 296.32 g/mol.

Properties

IUPAC Name

2-(furan-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)17-11-6-4-8-18(10-11)13(14(19)20)12-7-5-9-22-12/h5,7,9,11,13H,4,6,8,10H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGTXKSAXBQQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group on the piperidine ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Acetic Acid Moiety: The furan ring is functionalized with an acetic acid group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The Boc-protected piperidine derivative is then coupled with the furan-acetic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: (3-Boc-amino-piperidin-1-YL)-furan-2-YL-ethanol.

    Substitution: Free amine derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid":

Use in Antitumor Drug Synthesis

Anthra[2,3-b]furan-3-carboxamides Synthesis: this compound can be used in the synthesis of anthra[2,3-b]furan-3-carboxamides . These compounds have demonstrated antitumor activity . Cyclic diamine residues are attached to the carboxamide function to create these agents .
Synthesis Methods: The most efficient method to activate the carboxyl group is the transformation into acyl chloride by treatment with thionyl chloride . The resulting carboxamides can then be obtained in high yields .
Mono-Boc Protection: To obtain anthra[2,3-b]furan-3-carboxamides, mono-Boc protected cyclic diamines are used . Intermediate Boc-carboxamides are purified by column chromatography and converted into target derivatives .
Water Solubility: Methanesulphonic acid can be used for deprotection, resulting in better water solubility of the anthra[2,3-b]furan-3-carboxamides .

Antitumor Activity:

  • Inhibition of Tumor Cell Proliferation : The new compounds inhibited tumor cell proliferation at submicromolar or low micromolar concentrations .
  • Activity Against Drug-Resistant Cells : Most new anthra[2,3-b]furan-3-carboxamides were cytotoxic for wild type cell lines as well as their isogenic drug-resistant counterparts .
  • Pgp Expression : For anthra[2,3-b]furan-3-carboxamides, resistance indices were close to or less than 1, indicating effectiveness against Pgp-positive cells .

Other Piperidine Derivatives

  • N-(piperidin-3-yl) derivatives: These compounds may be effective for interaction with aspartic acids .

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory pathways, modulating their activity.

    Pathways Involved: It may inhibit the production of pro-inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (3-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic Acid and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (885276-12-0) C₁₄H₂₀N₂O₅ 296.32 Piperidine (6-membered), Boc at 3-position, furan-2-yl-acetic acid at 1-position.
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (180576-05-0) C₂₃H₂₄N₂O₄ 392.45 Piperazine (6-membered, two N atoms), Fmoc-protected amine, acetic acid substituent.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (652971-20-5) C₁₇H₂₃NO₄ 305.37 Piperidine, Boc at 1-position, phenyl at 4-position, carboxylic acid at 3-position.
Benzofuran-3-yl-(3-Boc-amino-azetidin-1-yl)-acetic acid (885276-05-1) C₁₈H₂₂N₂O₅ 346.38 Azetidine (4-membered), Boc-protected amine, benzofuran (fused aromatic ring) substituent.
(4-Boc-amino-piperidin-1-yl)-furan-2-yl-acetic acid (870703-77-8) C₁₆H₂₄N₂O₅ 324.38 Piperidine, Boc at 4-position, furan-2-yl-acetic acid at 1-position.

Impact of Structural Variations

Ring System and Size

  • Piperidine vs. Piperazine : The piperazine analog (CAS 180576-05-0) contains two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to the single-nitrogen piperidine core of the target compound .
  • Azetidine vs.

Substituent Position

  • Boc Group at 3- vs. 4-Position : The Boc group’s position on the piperidine ring (3 in the target compound vs. 4 in CAS 870703-77-8) influences steric hindrance and electronic distribution. The 3-position may allow better spatial accommodation in enzyme active sites .
  • Furan vs. Benzofuran : The benzofuran analog (CAS 885276-05-1) exhibits enhanced aromaticity and lipophilicity due to its fused benzene ring, which could improve membrane permeability but reduce aqueous solubility .

Functional Groups

  • Carboxylic Acid vs. Acetic Acid : The phenyl-substituted analog (CAS 652971-20-5) features a carboxylic acid group, enabling salt formation and improved solubility in polar solvents compared to the acetic acid moiety in the target compound .

Biological Activity

Introduction

(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a piperidine ring, a furan moiety, and a tert-butyloxycarbonyl (Boc) protecting group on the amino group. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods focus on maintaining the integrity of the compound while allowing for efficient synthesis. Common methods include:

  • Amine Protection : The Boc group serves to protect the amino group during synthesis.
  • Coupling Reactions : Typically involves coupling piperidine derivatives with furan-containing carboxylic acids.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Properties

Compounds with similar structures have demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Antioxidants help neutralize free radicals, thus protecting cellular components from damage.

Cytotoxicity Against Cancer Cell Lines

Studies suggest that related compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of furan and piperidine have shown promise in anticancer therapy by inducing apoptosis in malignant cells.

Enzyme Modulation

The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For example, it may interact with histone acetyltransferases or other metabolic enzymes, potentially influencing gene expression and cellular metabolism.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-HydroxyflavoneHydroxy group on flavone backboneAntioxidant, anti-inflammatory
2-Methyl-6-phenylethynylpyridineEthynyl group on pyridinemGluR5 antagonist
GalanginFlavonoid structureAntioxidant, anticancer

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Anticancer Research : A study demonstrated that similar furan-based compounds exhibited IC50 values ranging from 1.6 μM to 10 μM against specific cancer cell lines, indicating promising cytotoxic effects .
  • Enzyme Inhibition : Research on enzyme modulators revealed that compounds with furan moieties could inhibit histone acetyltransferase activity significantly, suggesting that this compound may share this property .
  • Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid?

  • Methodological Answer : The synthesis typically involves coupling a furan-2-yl-acetic acid derivative with a Boc-protected piperidine amine. For example:

Boc Protection : Protect the piperidine amine using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxylic Acid Activation : Activate the furan-2-yl-acetic acid using coupling agents like HATU or EDCI with DMAP in anhydrous DMF .

Amide Bond Formation : React the activated acid with the Boc-protected piperidine amine, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

  • Key Considerations : Monitor reaction progress using TLC or LC-MS. Boc deprotection (e.g., with TFA) may interfere with furan stability, requiring mild acidic conditions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Analytical Methods :

TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in H2O/MeCN gradient (5–95% over 20 min), UV detection at 254 nmPurity assessment (>95%)
NMR <sup>1</sup>H (500 MHz, DMSO-d6): δ 7.8–7.6 (furan protons), δ 4.2 (piperidine CH), δ 1.4 (Boc tert-butyl) Structural confirmation
HRMS ESI+ mode, exact mass calculated for C16H23N2O5: 335.1608; observed m/z: 335.1612 Molecular ion verification

Q. What safety precautions are critical during handling?

  • Hazards : Eye irritation (H319), respiratory irritation (H335) .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store in airtight containers at 2–8°C, away from oxidizers .
  • In case of exposure, rinse eyes with water for 15 min and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Case Study : Discrepancies in <sup>13</sup>C NMR signals for the Boc group (expected δ 28–30 ppm) might arise from residual solvents or tautomerism in the furan ring.

  • Solution :

Re-crystallize the compound from ethyl acetate/hexane to remove impurities .

Use deuterated solvents (e.g., CDCl3 instead of DMSO-d6) to avoid solvent interference .

Validate with 2D NMR (HSQC, HMBC) to confirm coupling between the piperidine and furan moieties .

  • Reference : Similar challenges in piperidine-furan hybrids were resolved by isotopic labeling .

Q. What strategies optimize stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the Boc group (pH-sensitive) or furan ring oxidation .
  • Stabilization Methods :

ConditionApproachEvidence
Moisture Use desiccants (silica gel) in storage vials
Light Amber glass containers to prevent UV-induced degradation
Temperature Lyophilize and store at -20°C for >1 year stability

Q. How can metabolic pathways of this compound be predicted using computational tools?

  • In Silico Workflow :

Metabolite Prediction : Use software like MetaSite or GLORYx to identify likely sites of oxidation (e.g., furan ring or piperidine nitrogen) .

CYP450 Binding : Molecular docking (AutoDock Vina) to assess interactions with CYP3A4/2D6 isoforms .

Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH, LC-MS/MS analysis) .

  • Data Interpretation : A metabolite with m/z 304.1286 (C16H17FN2O3) was previously observed in related analogs .

Conflict Resolution in Experimental Design

Q. How to address low yields in coupling reactions involving the furan moiety?

  • Root Cause : Steric hindrance from the Boc group or furan ring electron deficiency .
  • Optimization :

  • Replace EDCI with BOP reagent to enhance activation efficiency .
  • Use microwave-assisted synthesis (60°C, 30 min) to accelerate reaction kinetics .
  • Add DMAP (10 mol%) to improve coupling efficiency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid
Reactant of Route 2
(3-Boc-amino-piperidin-1-YL)-furan-2-YL-acetic acid

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